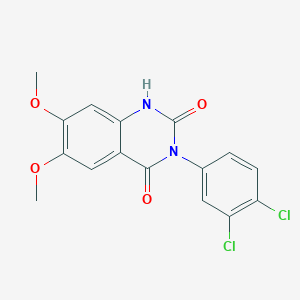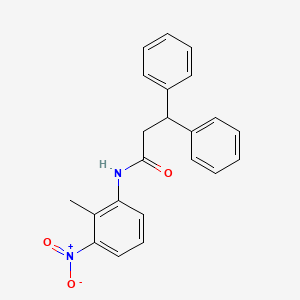![molecular formula C25H25ClN2O2 B3741624 1-[(4-chlorophenoxy)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B3741624.png)
1-[(4-chlorophenoxy)acetyl]-4-(diphenylmethyl)piperazine
Descripción general
Descripción
1-[(4-chlorophenoxy)acetyl]-4-(diphenylmethyl)piperazine, commonly known as CPDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPDP is a piperazine derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
Target of Action
It’s structurally similar to other piperazine derivatives which are known to interact withH1 receptors . These receptors play a crucial role in allergic reactions, as they bind with histamine, a compound released by the body during an allergic response .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it’s plausible that it acts as anantagonist at the H1 receptors . This means it binds to these receptors and blocks them, preventing histamine from attaching and triggering an allergic response .
Biochemical Pathways
Given its potential role as an h1 receptor antagonist, it likely impacts thehistamine signaling pathway . By blocking H1 receptors, it could prevent the cascade of cellular events that lead to symptoms of an allergic reaction .
Result of Action
For instance, other piperazine derivatives have been found to exhibit significant effects on both allergic asthma and allergic itching .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPDP has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. CPDP has also been found to be relatively safe and well-tolerated in animal studies. However, there are some limitations to its use in lab experiments. CPDP has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, CPDP has been found to have some toxic effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CPDP. One area of interest is its potential use in the treatment of various neurological disorders, including epilepsy, anxiety, and depression. CPDP has also been studied for its potential use in the treatment of neuropathic pain. Future research could focus on optimizing the synthesis method of CPDP to improve its yield and purity. Additionally, more studies are needed to fully understand the mechanism of action of CPDP and its effects on the body.
Aplicaciones Científicas De Investigación
CPDP has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. CPDP has also been studied for its potential use in the treatment of neuropathic pain, as well as its ability to modulate the activity of various neurotransmitters in the brain.
Propiedades
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O2/c26-22-11-13-23(14-12-22)30-19-24(29)27-15-17-28(18-16-27)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRFFYLDLNMDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B3741544.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3741549.png)
![ethyl 4-ethyl-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3741555.png)
![2-methyl-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B3741560.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-thiophenesulfonamide](/img/structure/B3741562.png)
![5-(3-chlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B3741569.png)
![2-chloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3741588.png)


![3-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B3741598.png)

![4-bromo-2-{[4-(1-naphthylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3741605.png)
![3-(5-bromo-2-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B3741613.png)